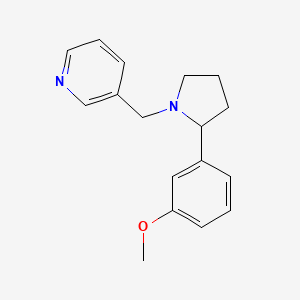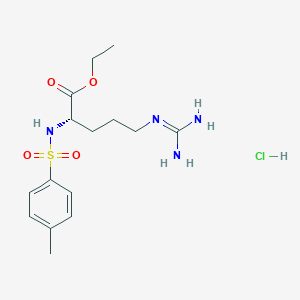![molecular formula C11H15N3O2S B8616426 tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8616426.png)
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused with a thiazole ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with a thiazole derivative under specific reaction conditions. This process typically requires the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and reproducibility in the production of the compound.
Análisis De Reacciones Químicas
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium diphenylphosphide, sodium tetrahydridoborate, and N-bromosuccinimide .
Oxidation: The compound can be oxidized using atmospheric oxygen or N-bromosuccinimide to form phosphine oxides and other by-products.
Reduction: Sodium tetrahydridoborate is often used to reduce the compound, leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form addition products.
Aplicaciones Científicas De Investigación
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its heterocyclic structure makes it a valuable scaffold for drug discovery, as it can be modified to enhance biological activity and selectivity.
In biology and medicine, the compound has shown potential as an antimicrobial, antifungal, and anticancer agent . Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents. Additionally, the compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared to other similar compounds, such as tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate and tert-butyl (2-vinylthiazol-5-yl)carbamate . These compounds share similar structural features, such as the presence of a thiazole ring, but differ in their substituents and overall reactivity.
tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate:
tert-butyl (2-vinylthiazol-5-yl)carbamate: The presence of a vinyl group in this compound allows for additional reactivity, such as polymerization reactions.
The uniqueness of this compound lies in its fused pyrazole-thiazole structure, which provides a distinct set of chemical and biological properties that can be leveraged for various scientific applications.
Propiedades
Fórmula molecular |
C11H15N3O2S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2S/c1-7-8(9-14(13-7)5-6-17-9)12-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,12,15) |
Clave InChI |
GFSGHFNAZMUSHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CSC2=C1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1-[2,5-dimethylphenyl]-ethylthio)pyridine N-oxide](/img/structure/B8616370.png)



![4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)






